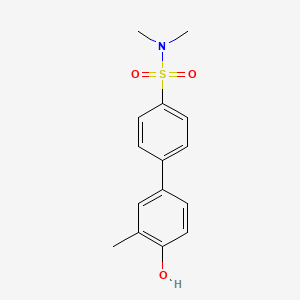
4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% (4-DMP-2MP) is an organic compound that has been widely used in scientific research and various lab experiments. It is a white crystalline solid with a melting point of approximately 135°C. Its molecular formula is C12H15NO3S and its molecular weight is 253.3 g/mol. 4-DMP-2MP has a wide range of applications due to its unique properties.
科学研究应用
4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds such as 3,4-dihydroxybenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde. It has also been used in the synthesis of various pharmaceuticals such as ibuprofen and naproxen. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% has been used in the synthesis of various dyes and pigments, such as C.I. Pigment Blue 15 and C.I. Pigment Red 122.
作用机制
4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% is believed to act as a proton donor, donating a proton to the substrate molecule in order to initiate the reaction. The proton donation is believed to be facilitated by the presence of a hydrogen bond between the protonated 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% and the substrate molecule. This hydrogen bond helps to stabilize the reaction and increase the rate of reaction.
Biochemical and Physiological Effects
4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine. This inhibition of AChE may lead to an increase in acetylcholine levels in the brain, which may lead to enhanced cognitive performance.
实验室实验的优点和局限性
The use of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% in lab experiments has several advantages. It is relatively inexpensive and readily available, making it an attractive option for researchers. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% is a relatively non-toxic compound, making it a safe option for lab experiments. However, there are some limitations to the use of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, the compound is sensitive to light and air, making it difficult to store and handle.
未来方向
There are a number of potential future directions for the use of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% in scientific research and lab experiments. One potential direction is the use of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% as a drug delivery system. This could involve the encapsulation of the compound in a nanoparticle or liposome, which could then be used to target specific cells or tissues. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% could be used as a prodrug, which could be activated in the body to produce a desired therapeutic effect. Finally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% could be used in the synthesis of new organic compounds and pharmaceuticals, which could lead to the development of new drugs and treatments.
合成方法
4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% can be synthesized by reacting 4-dimethylsulfamoylphenol (4-DMP) and 2-methylphenol (2-MP) in a two-step reaction. The first step involves the reaction of 4-DMP and 2-MP in the presence of anhydrous sodium acetate and acetic acid to form a mixture of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% and 4-DMP-2-hydroxymethylphenol (4-DMP-2HMP). This reaction is carried out at a temperature of approximately 100°C for a period of 1-2 hours. The second step involves the purification of the 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% from the 4-DMP-2HMP by recrystallization in hot ethanol.
属性
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-10-13(6-9-15(11)17)12-4-7-14(8-5-12)20(18,19)16(2)3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTESCIIBGKBEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

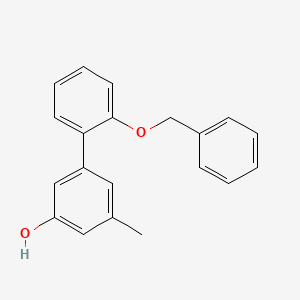
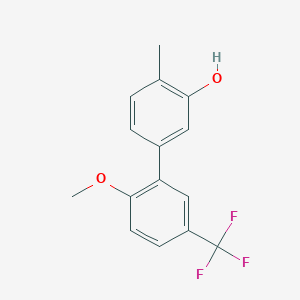
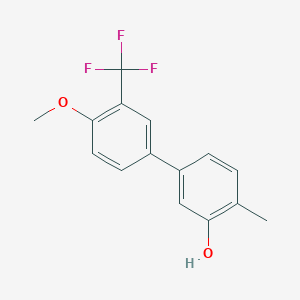
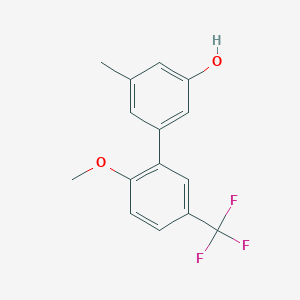
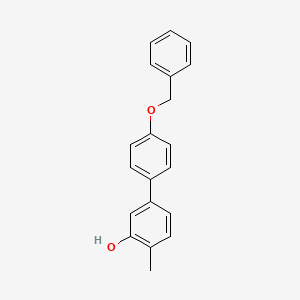
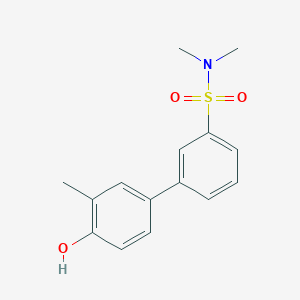
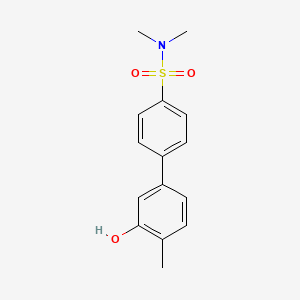
![2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6372661.png)


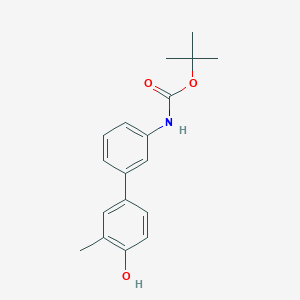

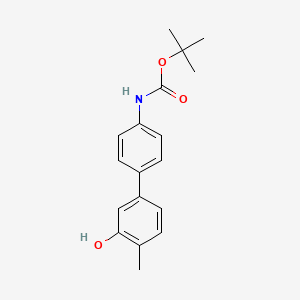
![2-Methyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372707.png)